6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound “{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” is a complex organic molecule that features a combination of triazole, thiadiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole rings, followed by the introduction of the chlorophenyl group and the vinyl linkage. The final step involves the attachment of the methyl ethyl sulfide group. Common reagents used in these reactions include hydrazine, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
“{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often conducted in polar solvents with the aid of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
In medicine, “{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of “{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
“{6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide” is unique due to its combination of triazole, thiadiazole, and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H13ClN4S2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13ClN4S2/c1-2-20-9-12-16-17-14-19(12)18-13(21-14)8-7-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3/b8-7+ |
InChI Key |
CYNSFRVTPWHCGI-BQYQJAHWSA-N |
Isomeric SMILES |
CCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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